Enhanced Molecular Complexity and Drug-Likeness Compared to 2-(Trifluoromethyl)benzamide
2-[2-(Trifluoromethyl)benzamido]benzamide presents a significantly more complex and drug-like molecular profile compared to the simpler, commercially available building block 2-(trifluoromethyl)benzamide (CAS 360-64-5) . The target compound has a higher molecular weight (308.25 vs. 189.14 g/mol) and increased lipophilicity (LogP 3.06 vs. ~1.5 estimated), which are key parameters for optimizing passive membrane permeability and target binding affinity in lead optimization . Furthermore, its topological polar surface area (TPSA) of 72.19 Ų indicates a favorable balance for oral bioavailability according to Lipinski's Rule of Five .
| Evidence Dimension | Physicochemical and Drug-Likeness Profile |
|---|---|
| Target Compound Data | Molecular Weight: 308.25 g/mol; LogP: 3.06; TPSA: 72.19 Ų; H-Bond Donors: 2; H-Bond Acceptors: 2; Rotatable Bonds: 3 . |
| Comparator Or Baseline | 2-(Trifluoromethyl)benzamide (CAS 360-64-5): Molecular Weight: 189.14 g/mol; LogP: ~1.5 (estimated); H-Bond Donors: 1; H-Bond Acceptors: 1; Rotatable Bonds: 1 . |
| Quantified Difference | Molecular weight is 63% higher; LogP is increased by ~1.5 units; number of hydrogen bond donors and rotatable bonds are doubled. |
| Conditions | Computational prediction (Chemscene) and standard chemical vendor specifications. |
Why This Matters
The enhanced molecular weight and lipophilicity of the target compound place it within the optimal range for small-molecule drug candidates, making it a more valuable starting point for lead optimization than its simpler analog.
